molecular formula C12H12O3 B1279070 ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 6742-25-2

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1279070
CAS RN: 6742-25-2
M. Wt: 204.22 g/mol
InChI Key: CRUSDTXUTKVYLW-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that is part of a broader class of organic compounds known as indenes. These compounds contain a structure similar to indene, which is a polycyclic hydrocarbon with a specific arrangement of carbon atoms. The compound of interest includes additional functional groups such as an ester (carboxylate) and a ketone (1-oxo), which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate often involves multi-step chemical reactions that may include cyclization, esterification, and functional group transformations. For example, ethyl naphth[2,3-f]isoindole-1-carboxylate was prepared from a norbornadiene derivative through a cheletropic reaction, which is a type of pericyclic reaction involving the addition of a singlet diatomic molecule to a double bond . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reactions including reduction, deprotonation, methylation, and selenation .

Molecular Structure Analysis

The molecular structure of compounds in this family can be complex, with multiple stereocenters and potential for tautomerism. For instance, the compound ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate exists as a tautomeric hydrazone mixture and as a mixture of E and Z isomers, which was confirmed by NMR spectroscopy and DFT calculations . The structure of ethyl 5-oxo-1a,2,5,5a,6,6a-hexahydro-2,6-methano-2aH-indeno-[5,6-b]oxirene-2a-carboxylate was characterized by X-ray crystallography, revealing the influence of the ester group orientation on the polycyclic skeleton .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as esters, ketones, and others. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests competing pathways involving photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives are determined by their molecular structure. The presence of an ester group typically increases the compound's polarity and may affect its solubility in organic solvents. The ketone functionality can participate in various chemical reactions, such as reductions and nucleophilic additions. The photolysis study of a related compound in different solvents indicates that the reaction pathway and products can vary depending on the solvent, which is a reflection of the compound's chemical behavior in different environments .

Safety And Hazards

The compound is considered harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUSDTXUTKVYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448054
Record name ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

CAS RN

6742-25-2
Record name ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Indanone (1.5 g, 11.36 mmols) was dissolved in dry THF in a three neck flask equipped with nitrogen inlet, septum and a guard tube. The flask was cooled to -20° C. for 10 minutes. Then butyl lithium (11.37 ml, 12.48 mmols) was added dropwise through the septum using the syringe. The reaction mixture was allowed to stand at -20° C. for 45 minutes and then ethyl chloroformate (1.08 ml, 10 mmols) was added dropwise using a syringe. The reaction mixture was stirred at -20° C. for 30 minutes and slowly brought to room temperature in about one hour. The reaction was worked-up by evaporating the THF and the product was chromatographed to yield 2-carbethoxy-1-indanone. NMR: (CDCl3):δ:1.25 (t, 3H, OCH2CH3); 3.45 (d, 2H, benzylic CH2); 3.65 (t, 1H, COCHCO); 4.2 (q, 2H, OCH2CH3); 7.4-7.5 (m, 4H, Ar-H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.37 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MVK Rao, KN Reddy, B Sridhar, BVS Reddy - Tetrahedron Letters, 2019 - Elsevier
α-Sulfonamidation of β-ketoesters with sulfonyl azide has been developed for the first time using a catalytic amount of Ru(II) complex to produce the 1-oxo-2-(sulfonamido)-2,3-dihydro-…
Number of citations: 1 www.sciencedirect.com
EK Onyameh, E Ofori, BA Bricker, UM Gonela… - Medicinal Chemistry …, 2022 - Springer
Compound 1c, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one was previously reported from our laboratory showing high affinity binding to the 5-HT 7 …
Number of citations: 1 link.springer.com
M Capuzzi, D Perdicchia… - Chemistry–A European …, 2008 - Wiley Online Library
A valuable organocatalyzed protocol has been developed for the asymmetric synthesis of bisphosphonate derivatives, a class of pharmaceutically important molecules. Cheap and …
K Sivamuthuraman, V Kesavan - The Journal of Organic …, 2018 - ACS Publications
A highly enantioselective stereodivergent synthesis of 3-aminooxindole derivatives was accomplished via asymmetric Mannich reaction between 2-substituted benzofuran-3-one and …
Number of citations: 14 pubs.acs.org
DR Ñíguez, P Khazaeli, DA Alonso, G Guillena - 2018 - preprints.org
The enantioselective alpha-amination of 1, 3-dicarbonyl compounds has been performed using a catalytic system based on deep eutectic solvents (DES) and chiral 2-amino …
Number of citations: 3 www.preprints.org
YT Tsai, JL Zhu - Journal of Molecular Structure, 2023 - Elsevier
Several types of 2-diazo-1,3-dicarbonyl compounds (3), including α-diazo-β-ketoesters, 2-diazo-1,3-diketones and diazomalonates, are converted into the corresponding vicinal …
Number of citations: 3 www.sciencedirect.com
R Krug, D Schröder, J Gebauer, S Suljić… - European Journal of …, 2018 - Wiley Online Library
A tyrosinase‐mediated arylation towards a variety of different building blocks is presented. Utilizing phenol or simple substituted phenols, the corresponding quinones are synthesized …
HJ Shen, YN Duan, K Zheng… - The Journal of Organic …, 2019 - ACS Publications
The structure of a water-soluble hypervalent iodine(V) reagent AIBX is re-examined through its single-crystal X-ray analysis and theoretical calculations including Mayer bond order and …
Number of citations: 14 pubs.acs.org
G Desimoni, G Faita, P Quadrelli - Chemical Reviews, 2015 - ACS Publications
Enantioselective Catalytic Reactions with N-Acyliden Penta-atomic Aza-heterocycles. Heterocycles as Masked Bricks To Build Chiral Scaffolds | Chemical Reviews ACS ACS …
Number of citations: 63 pubs.acs.org

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